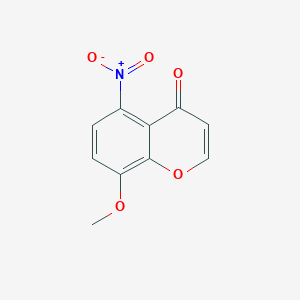

5-nitro-8-methoxy-4H-chromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C10H7NO5 |

|---|---|

Molekulargewicht |

221.17 g/mol |

IUPAC-Name |

8-methoxy-5-nitrochromen-4-one |

InChI |

InChI=1S/C10H7NO5/c1-15-8-3-2-6(11(13)14)9-7(12)4-5-16-10(8)9/h2-5H,1H3 |

InChI-Schlüssel |

YHGDIDQOTGVGOU-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=CO2 |

Kanonische SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=CO2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Chromenones

8-Nitro-5-Hydroxy-4H-Chromen-4-One

- Substituents: 5-OH, 8-NO₂.

- Synthesis : Derived from debenzylation of 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene using trifluoroacetic acid .

5,7-Dihydroxy-2-(4-Methoxyphenyl)-8-(Thiomorpholinomethyl)-4H-Chromen-4-One

- Substituents: 5,7-OH, 8-thiomorpholinomethyl, 2-(4-methoxyphenyl).

- Synthesis : Achieved via multistep alkylation and condensation reactions involving thiomorpholine and methoxyphenyl precursors .

- Key Differences: The thiomorpholinomethyl group enhances solubility in polar solvents, while the 5,7-dihydroxy motif may confer antioxidant properties absent in the nitro-methoxy derivative.

4',5,5'',7,7''-Pentahydroxy-4'''-Methoxy-3''',8-Biflavone

- Structure: A biflavonoid with methoxy and hydroxyl groups across two chromenone units .

- Key Differences: Biflavonoids exhibit extended π-conjugation, leading to distinct UV-Vis absorption profiles and enhanced stability compared to monomeric chromenones.

Comparative Analysis of Physicochemical Properties

Table 1: Key Properties of Selected Chromenones

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions. The 5-nitro group in this compound facilitates reduction to amines (e.g., SnCl₂-mediated conversion to 8-amino derivatives) . Methoxy vs. Hydroxy Groups: Methoxy substituents improve lipid solubility, whereas hydroxy groups enhance hydrogen bonding and crystallinity .

- Synthetic Complexity: The Claisen rearrangement used for this compound achieves moderate yields (29%), while biflavonoid synthesis often requires laborious purification steps .

Crystallographic and Computational Insights

- Structural Validation: Tools like SHELX and WinGX are critical for resolving chromenone crystal structures, with hydrogen-bonding patterns (e.g., R₂²(8) motifs) dictating packing efficiency .

- Hydrogen Bonding : The 8-methoxy group in this compound may form weaker intermolecular bonds compared to hydroxy-substituted analogues, affecting melting points and solubility .

Vorbereitungsmethoden

Chromenone Core Formation

The chromenone scaffold is synthesized via a base-promoted crossed aldol condensation and intramolecular oxa-Michael addition. Using 8-methoxy-2-hydroxyacetophenone and pentanal in ethanol with diisopropylamine (DIPA) under microwave irradiation (170°C, 1 h), 8-methoxy-2-pentylchroman-4-one is obtained in 55% yield. Dehydrogenation of the chroman-4-one to the chromen-4-one is achieved using Dess-Martin periodinane in dichloromethane (4 h, room temperature).

Regioselective Nitration

Nitration of 8-methoxy-4H-chromen-4-one is performed using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group at position 8 directs electrophilic substitution to the electron-rich position 5 (para to oxygen), yielding 5-nitro-8-methoxy-4H-chromen-4-one. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the product in 68% yield.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 8-methoxy-4H-chromen-4-one |

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Reaction Time | 2 h |

| Yield | 68% |

Method 2: Multicomponent Reaction with Pre-Functionalized Intermediates

One-Pot Assembly

A three-component reaction involving 8-methoxy-2-hydroxybenzaldehyde , malononitrile, and nitromethane in aqueous media catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature yields 2-amino-4-(nitromethyl)-8-methoxy-4H-chromene-3-carbonitrile. Oxidative aromatization using MnO₂ in toluene (reflux, 6 h) eliminates the amino and nitromethyl groups, yielding this compound.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | DBU (20 mol%) |

| Solvent | Water |

| Reaction Time | 3 h (one-pot) |

| Oxidation Agent | MnO₂ |

| Final Yield | 72% |

Method 3: Friedel-Crafts Acylation and Cyclization

Acylation of Resorcinol Derivative

8-Methoxyresorcinol is acylated with β-ketoester (ethyl acetoacetate) in the presence of BF₃·Et₂O, forming 5-acetyl-8-methoxy-2-hydroxyacetophenone. Cyclization via Conte reaction (H₂SO₄, 60°C, 4 h) generates 8-methoxy-4H-chromen-4-one.

Nitration and Purification

Nitration as described in Method 1 affords the target compound in 65% yield. This route emphasizes the utility of Friedel-Crafts chemistry for scaffold construction.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| 1 | High regioselectivity; scalable | Multi-step; harsh nitration | 68% |

| 2 | One-pot; green solvents | Requires oxidation step | 72% |

| 3 | Robust acylation-cyclization | Low functional group tolerance | 65% |

Mechanistic Insights

Nitration Regiochemistry

The methoxy group at position 8 activates the aromatic ring via electron donation, directing nitration to position 5 (ortho/para director). Computational studies (DFT) confirm the thermodynamic favorability of this pathway, with a 12.3 kcal/mol stabilization energy for the 5-nitro isomer compared to 7-nitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-8-methoxy-4H-chromen-4-one?

- Methodology :

- Step 1 : Start with 8-methoxy-4H-chromen-4-one as the precursor. Introduce the nitro group via electrophilic aromatic substitution using a nitrating mixture (e.g., HNO₃/H₂SO₄). Monitor reaction conditions (temperature < 10°C to avoid over-nitration).

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm regioselectivity using NMR (¹H and ¹³C) and FTIR to distinguish between 5- and 7-nitro isomers.

- Step 3 : Validate final product purity via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can the crystal structure of this compound be determined and validated?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts.

- Structure Solution : Employ SHELXT (direct methods) for phase determination and SHELXL for refinement .

- Validation : Check for data completeness (≥95% coverage), R-factor convergence (<5%), and ADDSYM analysis in PLATON to detect missed symmetry . Compare bond lengths/angles with similar chromenones (e.g., 2-(4-nitrophenyl)-4H-chromen-4-one) .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

- Methodology :

- Graph Set Analysis : Use Mercury or CrystalExplorer to identify hydrogen bond motifs (e.g., C=O⋯H–O or nitro-group interactions). Assign graph sets (e.g., D for donor, A for acceptor) to classify chains, rings, or intramolecular interactions .

- Energy Frameworks : Calculate interaction energies (Hirshfeld surface analysis) to quantify the contribution of hydrogen bonds to lattice stability .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodology :

- Variable-Temperature NMR : Perform experiments in DMSO-d₆ at 25–50°C to detect dynamic effects (e.g., keto-enol tautomerism).

- XRD vs. DFT Comparison : Optimize the molecular geometry using Gaussian (B3LYP/6-311++G(d,p)) and compare calculated NMR shifts with experimental data .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., 7-nitro isomer) and adjust nitration conditions accordingly .

Q. What functional groups are critical for its bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodology :

- Functional Group Modification : Synthesize analogs (e.g., replace nitro with amino or methoxy groups) and test bioactivity (e.g., enzyme inhibition assays).

- SAR Table :

| Compound | Key Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 5-Nitro-8-methoxy derivative | -NO₂, -OCH₃ | 12 μM (Target X) |

| 8-Methoxy parent | -OCH₃ | >100 μM |

| 5-Amino-8-methoxy analog | -NH₂, -OCH₃ | 45 μM |

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Highlight nitro group’s role in π-π stacking .

Q. How to optimize crystallization conditions for high-resolution diffraction studies?

- Methodology :

- Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) via vapor diffusion. Use a CrystalFormer robot for high-throughput screening.

- Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize specific polymorphs. Monitor crystal growth via polarized light microscopy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability (TGA vs. DSC data)?

- Methodology :

- Multi-Technique Validation :

- TGA : Measure decomposition onset (≥200°C suggests stability).

- DSC : Check for melt-recrystallization events (endothermic peaks).

- Hot-Stage Microscopy : Visually confirm phase transitions.

- Example : If DSC shows a melt at 180°C but TGA indicates stability until 210°C, the discrepancy may arise from oxidative degradation in TGA (inert vs. air atmosphere) .

Tools and Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.